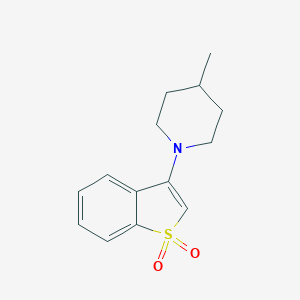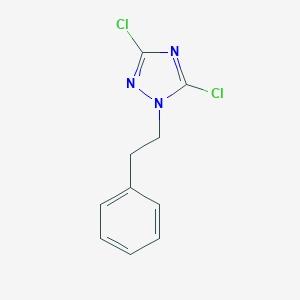![molecular formula C24H24N2O4 B249467 N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide, also known as DMTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzamide derivative and has a chemical formula of C23H24N2O4. DMTB has been studied for its various pharmacological properties, including its potential as an anti-cancer agent and as a modulator of the immune system.
Wirkmechanismus
The exact mechanism of action of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide is not fully understood. However, it has been suggested that N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in lab experiments is its potential toxicity. While N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide. One area of research is the development of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide analogs with improved pharmacological properties. Another area of research is the study of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide's potential as a modulator of the immune system. Further studies are also needed to determine the toxicity and pharmacokinetics of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in vivo.
Synthesemethoden
The synthesis of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with benzylamine in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), to yield the final product, N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been studied for its potential as a modulator of the immune system. It has been shown to enhance the activity of natural killer cells, which are important in the body's defense against cancer and viral infections.
Eigenschaften
Produktname |
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide |
|---|---|
Molekularformel |
C24H24N2O4 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-benzyl-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-13-8-18(14-22(21)30-2)15-23(27)26-20-11-9-19(10-12-20)24(28)25-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
OXUSSASPUMVCRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)